molecular formula C27H33IN2O2 B149337 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide CAS No. 53213-81-3

3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide

Cat. No. B149337
CAS RN: 53213-81-3
M. Wt: 544.5 g/mol
InChI Key: CDLMLYASVIQVPH-UHFFFAOYSA-M
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Description

The compound 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and can be catalyzed by various reagents. For instance, the synthesis of 2-aryl-1,3-oxazinane derivatives from N-benzyl-2-piperidineethanols was achieved using electrooxidative methods with iodide ions as catalysts . Similarly, the synthesis of 1,2,3-triazolium salts, which share structural similarities with benzoxazoles, was performed using 'click' chemistry and subsequent alkylation with methyl iodide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Benzoxazole derivatives exhibit a range of molecular structures, often characterized by NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives was confirmed using these techniques . The molecular structure of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would likely show similar characteristics, with the benzoxazole rings and the iodide playing key roles in its reactivity and properties.

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. The amination of benzoxazoles, for example, was achieved using tetrabutylammonium iodide as a catalyst under metal-free conditions . The oxidative homocoupling of benzylamines to yield imines was catalyzed by triazolium iodide salts, demonstrating the role of iodide in facilitating electron transfer . These reactions highlight the potential reactivity of the benzoxazole and iodide moieties in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their functional groups. For instance, the introduction of trifluoro and methoxy groups to benzoxazole resulted in compounds sensitive to pH changes and capable of sensing metal cations . Polyamides and polyimides with benzoxazole pendent groups exhibited enhanced solubility and hydrophilicity compared to unmodified polymers . These findings suggest that the physical and chemical properties of 3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide would be similarly influenced by its pentyl and iodide substituents.

Scientific Research Applications

  • Exciton Energy Transfer in Molecular Aggregates : Takayoshi Kobayashi, T. Taneichi, and S. Takasaka (2007) studied a related dye, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium iodide, in the context of molecular aggregates. They found that this dye, when forming H aggregates, can transfer exciton energy to J aggregates. This phenomenon is significant in understanding the electronic states of molecular aggregates and their optically forbidden states (Kobayashi, Taneichi, & Takasaka, 2007).

  • Synthesis of Pyrimido Benzoxazolium Salts : In a different context, B. Riemer and J. Liebscher (1993) synthesized pyrimido[2,1-b]benzoxazolium salts, which are structurally related to the compound . Their research contributes to the broader understanding of the chemical synthesis and properties of benzoxazolium salts (Riemer & Liebscher, 1993).

  • Donnan Potential in Muscle Myofibrils : S. Scordilis, H. Tedeschi, and C. Edwards (1975) explored the fluorescence of a similar dye, CC-6, which is structurally related to the compound of interest. They used this dye to indicate Donnan potentials in rabbit skeletal muscle myofibrils, demonstrating the compound's applicability in biological research (Scordilis, Tedeschi, & Edwards, 1975).

  • Electrooxidative Cyclization in Organic Synthesis : M. Okimoto, K. Ohashi, Haruki Yamamori, S. Nishikawa, M. Hoshi, and Takashi Yoshida (2012) investigated the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group. While not directly studying the compound , their research provides insights into the broader field of organic synthesis techniques that might be relevant (Okimoto et al., 2012).

  • Photoelectric Conversion in Dye-Sensitized Solar Cells : Wenjun Wu, F. Meng, Jing Li, Xingfu Teng, and J. Hua (2009) conducted research on carboxylated cyanine dyes, structurally related to the compound of interest, to improve photoelectric conversion efficiency in dye-sensitized solar cells. This application highlights the potential of such compounds in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMLYASVIQVPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60031-82-5 (Parent)
Record name Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dipentyloxacarbocyanine iodide

CAS RN

53213-81-3
Record name 3,3′-Dipentyloxacarbocyanine iodide
Source CAS Common Chemistry
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Record name Benzoxazolium, 3-pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053213813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dipentyloxacarbocyanine iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
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3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
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3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
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3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
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3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide
Reactant of Route 6
3-Pentyl-2-((3-pentyl-2(3H)-benzoxazolylidene)-1-propenyl)benzoxazolium iodide

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